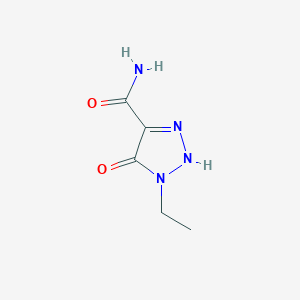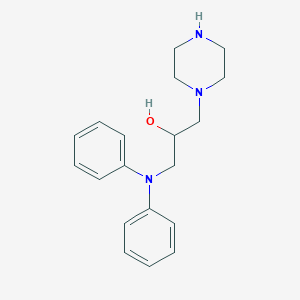
1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods. One common approach involves the use of “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst.
- Isolation and purification of the desired triazole product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as aqueous medium reactions, is also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its activity .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: A parent compound with similar structural features but lacking the ethyl and hydroxyl groups.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions in the ring.
Fluconazole: A triazole-based antifungal drug with a similar core structure but different substituents.
Uniqueness: 1-Ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the ethyl and hydroxyl groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C5H8N4O2 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
1-ethyl-5-oxo-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-2-9-5(11)3(4(6)10)7-8-9/h8H,2H2,1H3,(H2,6,10) |
Clave InChI |
AQHNHSLLZZUBDJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=NN1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)




![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)

![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)



![4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B12854746.png)
